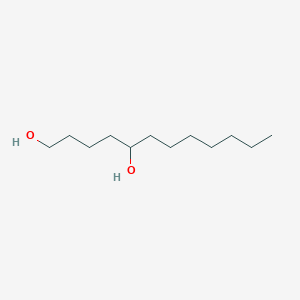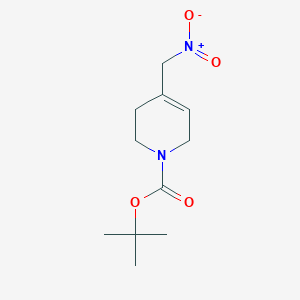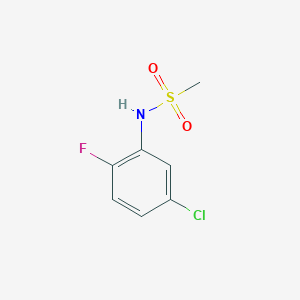
Ethyl 2-amino-4-oxo-4,5-dihydrofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-4-oxo-4,5-dihydrofuran-3-carboxylate is a chemical compound belonging to the class of furan derivatives It features a furan ring, a nitrogen atom, a carbonyl group, and an ethyl ester group
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of ethyl cyanoacetate with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Alternative Methods: Other synthetic routes may involve the use of different starting materials and catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions may involve the replacement of one or more atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Products may include carboxylic acids, aldehydes, and ketones.
Reduction: Reduced forms of the compound may be obtained.
Substitution: Substituted derivatives with different functional groups can be synthesized.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown anti-proliferative activity and induces apoptosis in certain cancer cell lines, such as promyelocytic leukemia HL-60 cells.
Medicine: Its biological activities make it a candidate for drug development and therapeutic applications.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Ethyl 2-amino-4-oxo-4,5-dihydrofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in cancer cells, it may induce apoptosis by interfering with cellular signaling pathways and promoting cell death.
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-4-oxo-4,5-dihydrothiophene-3-carboxylate: A sulfur analog of the compound.
Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: A pyrrole analog with similar biological activities.
Uniqueness: Ethyl 2-amino-4-oxo-4,5-dihydrofuran-3-carboxylate stands out due to its specific structure and the unique biological activities it exhibits compared to its analogs. Its furan ring and ethyl ester group contribute to its distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C7H9NO4 |
|---|---|
Poids moléculaire |
171.15 g/mol |
Nom IUPAC |
ethyl 2-amino-4-oxofuran-3-carboxylate |
InChI |
InChI=1S/C7H9NO4/c1-2-11-7(10)5-4(9)3-12-6(5)8/h2-3,8H2,1H3 |
Clé InChI |
ZILFVVMLKLGHQI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OCC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



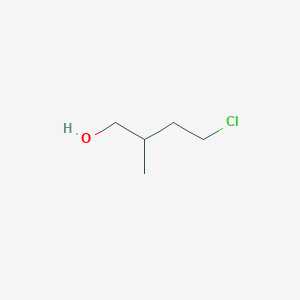
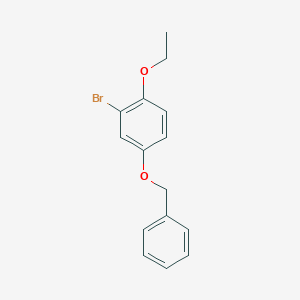

![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B15363524.png)
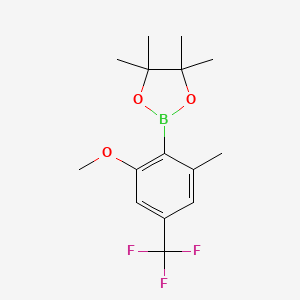
![6-(Difluoromethoxy)-2-azaspiro[3.3]heptane](/img/structure/B15363537.png)
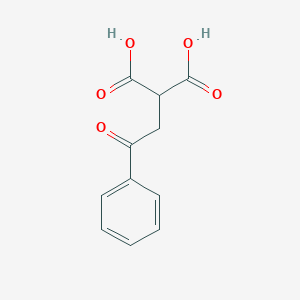
![Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15363550.png)
![3-[[5-[(2S,6S)-2,6-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B15363571.png)
